2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Mode of Action
Compounds with similar structures have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been reported to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalyst/Base: Sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 2-(3-Methyl-1H-pyrazol-1-yl)ethanone.
Reduction: 2-(3-Methyl-1H-pyrazol-1-yl)ethane.
Substitution: 2-(3-Methyl-1H-pyrazol-1-yl)ethyl halides.
Scientific Research Applications
2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in various chemical processes.
Comparison with Similar Compounds
- 2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol
- 2-(3-Methyl-1H-pyrazol-1-yl)-1-phenylethanol
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
Comparison: 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethan-1-ol moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the position of the methyl group and the hydroxyl group can affect the compound’s ability to interact with biological targets and its overall stability.
Biological Activity
2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is a chemical compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with ethylene oxide in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt. The general reaction conditions include:
- Temperature: Room temperature to moderate heating.
- Solvents: Commonly used solvents include ethanol or methanol.
- Catalysts/Bases: Sodium hydroxide or potassium carbonate are typically used.
In industrial settings, optimized methods such as continuous flow reactors are employed to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds within the pyrazole class exhibit significant antimicrobial activity. Specifically, this compound has been investigated for its ability to inhibit various bacterial strains. Studies have shown that pyrazole derivatives can disrupt bacterial cell walls and interfere with metabolic processes, leading to cell death .
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. The mechanism appears to involve modulation of signaling pathways associated with inflammation .
Anticancer Activity
The anticancer potential of pyrazole derivatives is a significant area of research. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. These compounds may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Antitumor Studies : A study synthesized multiple pyrazole derivatives and evaluated their anticancer activity against several cell lines. The results indicated that certain derivatives exhibited potent antiproliferative effects, particularly against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that specific structural modifications enhanced their efficacy against resistant strains .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol HCl | Structure | Antimicrobial, anti-inflammatory, anticancer |
2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol | Structure | Moderate antimicrobial activity |
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol | Structure | Anticancer activity reported |
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-6-2-3-8(7-6)4-5-9;/h2-3,9H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZJFSPBWXNRHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241139-90-0 |
Source
|
Record name | 2-(3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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